Betamethasone 21-(ethyl carbonate) Betamethasone 21-(ethyl carbonate)
Brand Name: Vulcanchem
CAS No.: 52619-05-3
VCID: VC0193695
InChI: InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
SMILES: CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Molecular Formula: C25H33FO7
Molecular Weight: 464.54

Betamethasone 21-(ethyl carbonate)

CAS No.: 52619-05-3

Cat. No.: VC0193695

Molecular Formula: C25H33FO7

Molecular Weight: 464.54

Purity: > 95%

* For research use only. Not for human or veterinary use.

Betamethasone 21-(ethyl carbonate) - 52619-05-3

Specification

CAS No. 52619-05-3
Molecular Formula C25H33FO7
Molecular Weight 464.54
IUPAC Name ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate
Standard InChI InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
SMILES CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Introduction

Chemical Structure and Properties

Betamethasone 21-(ethyl carbonate) represents a specific structural derivative of betamethasone, featuring an ethyl carbonate group at the 21-position of the betamethasone skeleton. This modification influences its physicochemical properties and potential biological activity.

Chemical Identification

The compound is clearly defined by several key chemical identifiers that distinguish it from related corticosteroid derivatives.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number52619-05-3
Molecular FormulaC₂₅H₃₃FO₇
Molecular Weight464.54 g/mol
IUPAC Nameethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate
Common SynonymsBetamethasone 21-O-Ethyl Carbonate; Betamethasone EP Impurity D

The IUPAC name reflects its complex stereochemistry, with multiple chiral centers that must be maintained for proper biological activity .

Physical and Chemical Characteristics

The compound is typically available as a high-purity research material with established specifications for analytical and research applications.

Table 2: Physical and Chemical Properties

PropertyDescription
AppearanceWhite or off-white crystalline powder
Purity Standards>95% to >98% depending on supplier
Storage RequirementsGenerally stored at -20°C
SolubilitySoluble in organic solvents
Chemical ClassificationSynthetic glucocorticoid derivative

The ethyl carbonate modification at the 21-position significantly affects its lipophilicity and stability compared to unmodified betamethasone, potentially altering its pharmacokinetic properties .

Pharmacological Profile

Mechanism of Action

Like its parent compound betamethasone, the 21-(ethyl carbonate) derivative is believed to exert its pharmacological effects primarily through interaction with glucocorticoid receptors located in the cytoplasm of target cells. The binding mechanism involves:

  • Formation of a receptor-ligand complex in the cytoplasm

  • Translocation of this complex to the nucleus

  • Regulation of gene transcription associated with anti-inflammatory responses

  • Inhibition of pro-inflammatory cytokine production

This mechanism follows the classical genomic pathway of glucocorticoid action, though modifications to the parent structure may influence receptor binding affinity and subsequent activity.

Pharmacological Effects

Betamethasone 21-(ethyl carbonate) demonstrates significant pharmacological properties that reflect its corticosteroid heritage:

  • Anti-inflammatory effects: It reduces inflammatory responses through various cellular mechanisms.

  • Immunomodulatory activity: The compound can modulate immune system responses.

  • Potential therapeutic applications: Research suggests effectiveness against conditions including allergic reactions, skin disorders, and autoimmune diseases.

The ethyl carbonate modification may provide particular advantages in terms of stability, lipophilicity, or delivery characteristics compared to other betamethasone derivatives.

Comparison with Parent Compound

The parent compound, betamethasone, is a long-acting corticosteroid with established immunosuppressive and anti-inflammatory properties. It is used clinically to treat various inflammatory conditions including skin diseases, autoimmune disorders, and allergic reactions .

Table 3: Comparison Between Betamethasone and Its 21-(Ethyl Carbonate) Derivative

CharacteristicBetamethasoneBetamethasone 21-(Ethyl Carbonate)
Molecular Weight392.46 g/mol464.54 g/mol
Molecular FormulaC₂₂H₂₉FO₅C₂₅H₃₃FO₇
21-Position GroupHydroxylEthyl carbonate
Glucocorticoid ActivityPotentPotentially modified
Mineralocorticoid ActivityNegligiblePresumed negligible
Clinical Use StatusApproved for medical useResearch use only

The ethyl carbonate modification at the 21-position may influence the compound's pharmacokinetics, potentially affecting absorption, distribution, metabolism, and elimination profiles compared to the parent molecule .

Research Applications

As a Reference Standard

Analytical Considerations

Detection and Quantification Methods

Analytical laboratories employ several techniques for the detection and quantification of Betamethasone 21-(ethyl carbonate):

  • High-Performance Liquid Chromatography (HPLC): The primary method for purity determination, typically achieving >95% purity standards .

  • Mass Spectrometry: Used for structural confirmation and trace analysis, often coupled with chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Valuable for structural elucidation and confirmation of chemical identity.

ParameterDetails
Typical Catalog DesignationsVC0193695, TRC-B327120, BO-76160, HXZG-79974
Common Container Sizes10mg, 50mg, 100mg, 500mg
FormatTypically as neat solid
Shipping ConditionsRoom temperature with cold storage upon arrival
DocumentationCertificate of analysis, safety data sheet

The compound is generally classified as "for research use only" and subject to relevant regulatory restrictions on research chemicals .

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